molecular formula C10H14N+ B15474040 Pyridinium, 5-ethenyl-1-ethyl-2-methyl- CAS No. 45896-59-1

Pyridinium, 5-ethenyl-1-ethyl-2-methyl-

Cat. No.: B15474040
CAS No.: 45896-59-1
M. Wt: 148.22 g/mol
InChI Key: PIHFBLMXLWWWLD-UHFFFAOYSA-N
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Description

Pyridinium salts are cationic heterocyclic compounds characterized by a six-membered aromatic ring containing a nitrogen atom. These compounds are widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry due to their tunable electronic and steric properties . The compound Pyridinium, 5-ethenyl-1-ethyl-2-methyl- features a pyridinium core substituted with an ethenyl group at position 5, an ethyl group at position 1, and a methyl group at position 2. Substitutions on the pyridinium ring significantly influence solubility, stability, and reactivity, making comparative analysis with similar derivatives critical for understanding its properties and applications.

Properties

CAS No.

45896-59-1

Molecular Formula

C10H14N+

Molecular Weight

148.22 g/mol

IUPAC Name

5-ethenyl-1-ethyl-2-methylpyridin-1-ium

InChI

InChI=1S/C10H14N/c1-4-10-7-6-9(3)11(5-2)8-10/h4,6-8H,1,5H2,2-3H3/q+1

InChI Key

PIHFBLMXLWWWLD-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C=CC(=C1)C=C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Substituent Effects :

  • Ethenyl vs. Alkyl Groups : Ethenyl substituents (e.g., in and ) enable π-conjugation, enhancing electronic delocalization and reactivity compared to purely alkyl-substituted derivatives (e.g., ).

Physical and Chemical Properties

Solubility and Stability

  • Pyridinium salts generally exhibit high solubility in polar solvents (e.g., chloroform, dichloromethane) due to their ionic nature. For example, tetrahydropyridines derived from pyridinium ylides show thermal stability and solubility in polar solvents .

Reactivity

  • Pyridinium salts with reactive methylene groups (e.g., acetonylpyridinium bromide in ) are utilized as catalysts in oxidation reactions, underscoring the role of electron-withdrawing substituents in enhancing reactivity .
  • Ethenyl-substituted derivatives (e.g., ) may participate in cycloaddition or polymerization reactions due to their unsaturated bonds.

Preparation Methods

Condensation of Paraldehyde and Ammonia

The neutral precursor, 5-ethyl-2-methylpyridine , is synthesized via condensation of paraldehyde (a trimer of acetaldehyde) and ammonia:
$$
4 \, \text{CH}3\text{CHO} + \text{NH}3 \rightarrow (\text{C}2\text{H}5)(\text{CH}3)\text{C}5\text{H}3\text{N} + 4 \, \text{H}2\text{O}
$$
Conditions :

  • Temperature: 200–250°C
  • Catalyst: Ammonium salts (e.g., ammonium acetate, dibasic phosphate)
  • Yield: 50–80%

This method is scalable and industrially viable but requires high-pressure reactors.

Dehydrogenation to Introduce the Ethenyl Group

The ethenyl group is introduced via dehydrogenation of 5-ethyl-2-methylpyridine:
$$
(\text{C}2\text{H}5)(\text{CH}3)\text{C}5\text{H}3\text{N} \xrightarrow{\Delta, \, \text{catalyst}} (\text{CH}2=\text{CH})(\text{CH}3)\text{C}5\text{H}3\text{N} + \text{H}2
$$
Conditions :

  • Catalyst: Palladium on carbon (Pd/C) or oxidative agents (e.g., sulfur)
  • Temperature: 150–200°C
  • Yield: 60–75%

Alternative approaches include cross-coupling reactions (e.g., Heck reaction) on halogenated pyridines.

Quaternization to Form the Pyridinium Salt

Direct Alkylation with Ethyl Bromide

The most common method involves reacting 5-ethenyl-2-methylpyridine with ethyl bromide:
$$
(\text{CH}2=\text{CH})(\text{CH}3)\text{C}5\text{H}3\text{N} + \text{C}2\text{H}5\text{Br} \rightarrow [(\text{CH}2=\text{CH})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}3\text{N}]^+\text{Br}^-
$$
Optimized Conditions :

  • Solvent: Dry ethanol or dimethylformamide (DMF)
  • Temperature: 60–80°C (reflux)
  • Reaction Time: 24–48 hours
  • Yield: 70–85%

Purification : The product precipitates upon cooling and is recrystallized from ether/acetone mixtures.

Elimination from Bromoethyl Precursors

An alternative route involves dehydrohalogenation of a bromoethyl intermediate:

  • Synthesis of 5-(2-Bromoethyl)-2-methylpyridinium Bromide :
    $$
    (\text{CH}2\text{CH}2\text{Br})(\text{CH}3)\text{C}5\text{H}3\text{N} + \text{C}2\text{H}5\text{Br} \rightarrow [(\text{CH}2\text{CH}2\text{Br})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}3\text{N}]^+\text{Br}^-
    $$
  • Base-Induced Elimination :
    $$
    [(\text{CH}2\text{CH}2\text{Br})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}3\text{N}]^+\text{Br}^- \xrightarrow{\text{NaOH}} [(\text{CH}2=\text{CH})(\text{CH}3)(\text{C}2\text{H}5)\text{C}5\text{H}_3\text{N}]^+\text{Br}^- + \text{HBr}
    $$
    Conditions :
  • Base: Aqueous NaOH (1–2 M)
  • Temperature: 25–40°C
  • Yield: 50–65%

Mechanochemical and Ultrasound-Assisted Synthesis

Recent advances highlight solvent-free methods for pyridinium salts:

  • Mechanochemical Synthesis :
    • Reactants : 5-Ethenyl-2-methylpyridine + ethyl bromide
    • Conditions : Ball milling (300–600 rpm, 2–4 hours)
    • Yield : 60–70%
  • Ultrasound Irradiation :
    • Reactants : Same as above
    • Conditions : Ethanol solvent, 40–60°C, 1–2 hours
    • Yield : 75–80%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct Alkylation High yield; scalable Long reaction time 70–85%
Elimination Avoids vinylpyridine synthesis Multi-step; lower yield 50–65%
Mechanochemical Solvent-free; fast Specialized equipment required 60–70%
Ultrasound Rapid; energy-efficient Limited scalability 75–80%

Key Challenges and Solutions

  • Instability of Ethenyl Group : Use mild temperatures (<80°C) and inert atmospheres to prevent polymerization.
  • Purification : Recrystallization from acetone/ether mixtures removes unreacted alkylating agents.
  • Byproducts : Over-alkylation is minimized by using a 1:1 molar ratio of pyridine to ethyl bromide.

Industrial Applications and Patents

  • Pharmaceuticals : Used in antiviral and antifungal agents.
  • Polymer Science : Serves as a monomer in emulsifier-free emulsion polymerization.
  • Patents : US3846435A (pyridine synthesis), US20110313160 (quaternization).

Q & A

Basic: What are the optimal synthetic routes for Pyridinium, 5-ethenyl-1-ethyl-2-methyl-?

Methodological Answer:
The compound can be synthesized via condensation reactions between pyridinium precursors and aldehydes. For example:

  • Step 1: Start with a 1-ethyl-2-methylpyridinium iodide derivative.
  • Step 2: React with an ethenyl-containing aldehyde (e.g., acrolein) under basic conditions (e.g., piperidine) to form the ethenyl substituent at the 5-position .
  • Step 3: Purify via column chromatography using a polar solvent system (e.g., ethanol/dichloromethane).

Key Considerations:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the ethenyl group.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typical yields: 60–80%) .

Basic: How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify substituents (e.g., ethenyl protons at δ 5.5–6.5 ppm as doublets; ethyl/methyl groups at δ 1.0–2.5 ppm) .
    • 13C NMR: Confirm quaternary carbons (pyridinium ring carbons δ 140–160 ppm) and ethenyl carbons (δ 110–130 ppm).
  • X-ray Crystallography:
    • Use a Bruker APEX II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
    • Solve structures with SHELXS97/SHELXL97 software. Expect a centrosymmetric space group (e.g., P1) with C–H···I hydrogen bonding .

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